molecular formula C21H21N3S B8517310 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)-

5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)-

Cat. No.: B8517310
M. Wt: 347.5 g/mol
InChI Key: HMVGHUVQRUVBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)- is a useful research compound. Its molecular formula is C21H21N3S and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21N3S

Molecular Weight

347.5 g/mol

IUPAC Name

2-[4-(2-methylprop-1-enylsulfanyl)phenyl]-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C21H21N3S/c1-15(2)14-25-18-7-5-16(6-8-18)20-21(17-9-11-22-12-10-17)24-13-3-4-19(24)23-20/h5-12,14H,3-4,13H2,1-2H3

InChI Key

HMVGHUVQRUVBRY-UHFFFAOYSA-N

Canonical SMILES

CC(=CSC1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5 g (17 mmoles) of 2-(4-mercaptophenyl)-3-(4-pyridyl)-6,7-dihydro-[5H]-pyrrolo[1,2-a]-imidazole in dry tetrahydrofuran is treated at -20° C. with a solution of 17 mmoles of lithium diethylamide from 6.8 ml of 2.5 M n butyl lithium. After warming, a solution of 1.57 g (17 mmoles) of trimethylsilylmethylchloride in tetrahydrofuran is added dropwise. When the reaction is complete, the mixture is immersed in an ice bath and a second solution (17 mmoles) of lithium diethylamide is added. After stirring for 15 minutes, a solution of 0.99 g (17 mmoles) of acetone in tetrahydrofuran is added, and the mixture is stirred 15 minutes at 0° and 15 minutes at 25° C. The mixture is poured into water, extracted with methylene chloride, and the organic layer dried, and chromatographed on silica to afford the desired titled compound.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-mercaptophenyl)-3-(4-pyridyl)-6,7-dihydro-[5H]-pyrrolo[1,2-a]-imidazole
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
17 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
17 mmol
Type
reactant
Reaction Step Four
Quantity
0.99 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.